Ticarbodine

Description

Historical Trajectories of Anthelmintic Discovery and Development

The quest for effective agents to combat parasitic worm infections has a long and evolving history, marked by shifts in scientific approaches and the emergence of distinct chemical classes of anthelmintics.

The history of modern anthelmintics can be traced back to the mid-20th century, with the development of synthetic compounds that offered broader spectrums of activity and improved safety over earlier remedies. d-nb.inforesearchgate.net Early efforts in anthelmintic discovery were often empirical, relying on screening programs to identify active compounds. researchgate.net This paradigm led to the establishment of several major classes of anthelmintics that have been the mainstay of parasite control for decades.

Historically, three main classes of broad-spectrum anthelmintics dominated the field:

Benzimidazoles (BZs): Introduced in the 1960s, this class, which includes compounds like thiabendazole (B1682256) and albendazole, works by disrupting the parasite's microtubule structure. wikipedia.orgnih.gov

Imidazothiazoles/Tetrahydropyrimidines: This group, including levamisole (B84282) and pyrantel, acts as nicotinic acetylcholine (B1216132) receptor agonists, causing spastic paralysis in worms. wikipedia.orgnih.gov

Macrocyclic Lactones (MLs): Emerging in the 1980s with compounds like ivermectin, the MLs act on glutamate-gated chloride channels, leading to paralysis of the parasite. nih.gov

The development of these classes represented significant milestones in the chemotherapeutic control of helminths. However, the extensive use of these drugs has led to a critical challenge in modern parasitology: the rise of anthelmintic resistance. d-nb.info

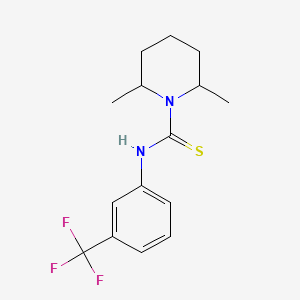

Ticarbodine, with the chemical name α, α, α-trifluoro-2,6-di-(methyl) thio-1-piperidinecarboxy-m-toluidide and identifier EL-974, emerged from research in the early 1970s. nih.govnih.gov It is chemically classified as a piperidine (B6355638) derivative. Research published in 1972 detailed its efficacy as a canine anthelmintic, demonstrating high effectiveness against several nematode and cestode species. nih.govnih.gov

It is crucial to distinguish Ticarbodine from the more recently discovered Amino-Acetonitrile Derivative (AAD) class of anthelmintics. The AADs were first reported in 2008 and represent a distinct and novel class of synthetic anthelmintics. nih.govresearchgate.netnih.gov The first member of this class to be commercialized was monepantel. nih.govresearchgate.net The AADs have a unique mode of action, targeting a nematode-specific acetylcholine receptor subunit (ACR-23), which is different from the targets of older anthelmintic classes. researchgate.netembopress.org The core chemical structure of AADs is, as the name suggests, based on an amino-acetonitrile scaffold, which is structurally different from the piperidine core of Ticarbodine. nih.govnih.gov Therefore, Ticarbodine did not emerge from the AAD class but represents an independent line of anthelmintic research from an earlier period.

Contemporary Research Significance of Ticarbodine

While Ticarbodine is not a new compound, its historical data and distinct chemical nature hold relevance in the current research landscape, which is heavily focused on overcoming the challenge of drug resistance and understanding novel mechanisms of action.

The widespread development of resistance to the major anthelmintic classes is a global threat to livestock production and animal health. d-nb.info Parasite populations can develop resistance through heritable genetic changes that render a previously effective drug insensitive. nih.gov This has created an urgent need for new anthelmintics with novel modes of action. d-nb.infonih.govnih.gov The study of older compounds like Ticarbodine can provide insights into alternative chemical scaffolds and potential mechanisms that have not been subjected to the same selection pressures as the more commonly used drug classes. Research into compounds that are effective against helminths resistant to current drugs is a critical area of investigation. nih.govnih.gov

The investigation of novel anthelmintic modes of action is a primary goal in modern parasitology research. merckvetmanual.com Understanding how different chemical structures, such as that of Ticarbodine, exert their effects on parasites can reveal new potential drug targets. merckvetmanual.com The discovery of the AADs and their unique target, the ACR-23 receptor, highlighted the potential for identifying previously unexploited pathways in nematodes. researchgate.netembopress.org While the specific molecular target of Ticarbodine is not as well-defined in the available literature as that of the AADs, its efficacy against a range of helminths suggests a mechanism worthy of further scientific exploration in the context of discovering new ways to combat parasitic infections. nih.govnih.gov The ongoing search for new anthelmintics often involves revisiting older compounds to apply modern techniques in target identification and mechanism of action studies. nih.gov

Research Findings on Ticarbodine Efficacy

The following tables present data from critical and clinical evaluations of Ticarbodine as a canine anthelmintic, as reported in 1972.

Table 1: Critical Evaluation of Ticarbodine against Adult Helminths in Dogs

| Helminth Species | Number of Worms in Control Dogs | Number of Worms in Treated Dogs | Percentage Removal |

|---|---|---|---|

| Ancylostoma caninum | 239 | 0 | 100% |

| Toxocara canis | 13 | 0 | 100% |

| Toxascaris leonina | 60 | 0 | 100% |

| Trichuris vulpis | 215 | 215 | 0% |

Data sourced from a 1972 study by Slonka G.F. et al., published in the American Journal of Veterinary Research. nih.gov

Table 2: Efficacy of Ticarbodine against Various Helminths in Dogs

| Helminth Species | Number of Dogs | Percentage Efficacy |

|---|---|---|

| Ancylostoma caninum | 102 | 99% |

| Uncinaria stenocephala | 10 | 99% |

| Toxocara canis | 59 | 93% |

| Toxascaris leonina | 47 | 99% |

| Dipylidium caninum | 50 | 98% |

| Taenia pisiformis | 41 | 97% |

| Trichuris vulpis | 42 | 6% |

Data based on a single oral dose of 100 mg/kg, sourced from a 1972 study by Boisvenue R.J. et al., published in the American Journal of Veterinary Research. nih.gov

Structure

3D Structure

Properties

CAS No. |

31932-09-9 |

|---|---|

Molecular Formula |

C15H19F3N2S |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide |

InChI |

InChI=1S/C15H19F3N2S/c1-10-5-3-6-11(2)20(10)14(21)19-13-8-4-7-12(9-13)15(16,17)18/h4,7-11H,3,5-6H2,1-2H3,(H,19,21) |

InChI Key |

YTNJAWMNFLIDLW-UHFFFAOYSA-N |

SMILES |

CC1CCCC(N1C(=S)NC2=CC=CC(=C2)C(F)(F)F)C |

Isomeric SMILES |

CC1CCCC(N1C(=NC2=CC=CC(=C2)C(F)(F)F)S)C |

Canonical SMILES |

CC1CCCC(N1C(=S)NC2=CC=CC(=C2)C(F)(F)F)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alpha,alpha,alpha-trifluoro-2,6-dimethylthio- 1-piperidinecarboxy-m-toluidide ticarbodine |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ticarbodine Analogues

Chemical Synthesis Pathways for Amino-Acetonitrile Derivatives

The industrial production of the parent compound, aminoacetonitrile (B1212223), is achieved through the reaction of glycolonitrile (B6354644) with ammonia. wikipedia.org This fundamental reaction provides the basic scaffold upon which more complex derivatives are built. Being bifunctional, aminoacetonitrile is a valuable precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. wikipedia.org

The elucidation of the core structure of complex organic molecules like ticarbodine is a critical aspect of chemical synthesis and development. jeolusa.com Various advanced analytical techniques are employed to confirm the elemental composition and three-dimensional arrangement of atoms within a newly synthesized compound. jeolusa.comacdlabs.com

High-resolution mass spectrometry is a primary tool for determining the elemental composition of a molecule with a high degree of accuracy. jeolusa.com To establish the connectivity and spatial orientation of the atoms, Nuclear Magnetic Resonance (NMR) spectroscopy is widely considered the definitive method. jeolusa.com For chiral molecules, Vibrational Circular Dichroism (VCD) offers a powerful technique for determining the absolute configuration by comparing experimental spectra with computed models. nih.gov In cases where suitable crystals can be obtained, electron diffraction can provide direct structural information. jeolusa.com The combination of these techniques, often supported by quantum chemical modeling, allows for the unambiguous determination of a molecule's structure. jeolusa.comnih.gov

The exploration of synthetic routes for ticarbodine analogues, specifically the amino-acetonitrile derivatives (AADs), has been a subject of significant research. researchgate.netnih.gov These efforts aim to create a diverse range of compounds for structure-activity relationship studies. nih.gov The synthesis of these analogues generally involves multi-step processes that allow for the introduction of various substituents on the aromatic rings of the molecule. researchgate.net This modular approach enables the systematic modification of the compound's chemical properties to optimize its biological activity. nih.govnih.gov

Precursor Compounds and Reaction Mechanisms in Ticarbodine Synthesis Research

The synthesis of ticarbodine analogues, the amino-acetonitrile derivatives (AADs), relies on key precursor compounds and specific reaction mechanisms. The fundamental building block, aminoacetonitrile, is synthesized from glycolonitrile and ammonia. wikipedia.org The subsequent construction of the more complex AADs involves the coupling of this core with various substituted aromatic moieties. The specific precursors used will vary depending on the desired final structure of the analogue, allowing for a high degree of chemical diversity in the resulting compounds. researchgate.net

Molecular Mechanisms of Action of Ticarbodine

Target Identification and Characterization Studies

Investigation of Nematode-Specific Acetylcholine (B1216132) Receptor Subunits as Primary Targets

Information on which specific nematode acetylcholine receptor (nAChR) subunits might be targeted by a compound named Ticarbodine is not available in the public domain or scientific databases. Research on other anthelmintics has identified various nAChR subunits, such as those from the UNC-38, UNC-29, and DEG-3 classes in nematodes like Caenorhabditis elegans and Haemonchus contortus, as critical drug targets. researchgate.netnih.gov However, no link between these targets and Ticarbodine has been documented.

Biochemical and Physiological Disruptions Induced by Ticarbodine

The specific biochemical and physiological disruptions caused by Ticarbodine in nematodes are unknown. Generally, anthelmintics that target nAChRs act as agonists, causing prolonged muscle contraction, which leads to spastic paralysis and subsequent expulsion of the parasite from the host. msdvetmanual.complos.org Other compounds can act as antagonists, blocking neuromuscular transmission and inducing flaccid paralysis. nih.govscops.org.uk Without specific research, the precise effects of Ticarbodine on nematode physiology, such as motility, feeding, and cellular integrity, cannot be described. msdvetmanual.comnih.gov

Ligand-Receptor Interaction Dynamics

Analysis of Ticarbodine Binding to Helminthic Receptors

There are no available studies analyzing the binding affinity or specific interaction sites of Ticarbodine with any helminthic receptors. Such analyses typically involve radioligand binding assays or electrophysiological studies on reconstituted receptors in systems like Xenopus oocytes to determine the potency and nature of the interaction. plos.orgplos.org

Conformational Changes and Signal Transduction Modulation Studies

The process of a ligand binding to a receptor like an nAChR induces a conformational change in the protein, which opens an ion channel and triggers a downstream signaling cascade. rjppd.orgggdckeshiary.ac.in This modulation of signal transduction is the basis of the drug's effect. libretexts.orgzoologytalks.com However, no data exists to describe the specific conformational changes or the modulation of signal transduction pathways that would be initiated by Ticarbodine.

Comparative Analysis of Ticarbodine's Mode of Action with Established Anthelmintics

A comparative analysis requires detailed knowledge of a compound's mechanism of action. It is impossible to compare Ticarbodine's mode of action with that of established anthelmintic classes, such as benzimidazoles (tubulin inhibitors), macrocyclic lactones (glutamate-gated chloride channel modulators), and imidazothiazoles (nAChR agonists), without any foundational data on Ticarbodine itself. msdvetmanual.comnih.govscops.org.uk

Preclinical in Vitro Efficacy and Target Engagement Studies

Efficacy Assessments in Parasitic Nematode Cell Cultures

The initial evaluation of an anthelmintic candidate involves assessing its ability to kill or inhibit the growth of parasites in a laboratory setting. These assays provide critical data on the compound's potency and spectrum of activity.

In vitro susceptibility tests are crucial for determining the range of parasitic species that may be vulnerable to a new compound. Research has demonstrated the efficacy of ticarbodine against various nematode species. For instance, early studies confirmed its activity against nematode infections in canine hosts. researchgate.net The primary target for many anthelmintics are gastrointestinal nematodes, such as Haemonchus contortus, which is a significant pathogen in small ruminants. globalauthorid.compvj.com.pk In vitro assays, such as the egg hatch assay (EHA) and larval development test (LDT), are standard methods to quantify the efficacy of compounds against these types of parasites. nih.govusda.gov

While specific LC50 (lethal concentration to kill 50% of the population) data for ticarbodine against a wide array of species is not extensively detailed in the public domain, the table below illustrates typical data obtained from in vitro susceptibility assays for other anthelmintics against Haemonchus contortus, providing a framework for how ticarbodine's efficacy would be assessed.

**Table 1: Example of In Vitro Susceptibility Data for Anthelmintics Against *Haemonchus contortus***

| Compound | Assay Type | Strain | LC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Ivermectin | Larval Development Test | Susceptible (HcS) | 0.001 | usda.gov |

| Ivermectin | Larval Development Test | Resistant (HcR) | 0.01 | usda.gov |

| Albendazole | Egg Hatch Test | Field Isolate | >0.25 | nih.gov |

| Ticarbodine | Efficacy Study | Nematodes in dogs | Not Specified | researchgate.net |

Studies on other parasites, like Trichinella spiralis, further highlight the methodologies used. In vitro tests on T. spiralis adults and larvae involve incubating the parasites with various concentrations of a compound and monitoring mortality over time, often confirmed by scanning electron microscopy to observe physical damage. nih.govadvetresearch.comresearchgate.netmdpi.com

The rise of anthelmintic resistance is a global challenge in veterinary and human medicine, with many nematode populations showing resistance to major drug classes like benzimidazoles, macrocyclic lactones, and imidazothiazoles. pvj.com.pkdovepress.comresearchgate.netmeddocsonline.org This necessitates the discovery of new chemical classes of anthelmintics with novel modes of action. researchgate.net Compounds that are effective against multi-drug resistant nematode strains are of high value.

The evaluation of a new compound typically involves comparative in vitro tests on both susceptible and resistant parasite strains. usda.gov For example, a significant increase in the LC50 value for a resistant strain compared to a susceptible one indicates resistance to that compound. usda.gov While the amino-acetonitrile derivatives (AADs) are a noted example of a new class of anthelmintics effective against resistant nematodes, specific in vitro studies detailing Ticarbodine's performance against well-characterized drug-resistant nematode strains are not widely available in the reviewed literature. researchgate.net However, the standard procedure would involve assays like the larval development test on ivermectin-resistant H. contortus to determine if ticarbodine can overcome existing resistance mechanisms. usda.gov

Cellular and Subcellular Effects of Ticarbodine

Understanding how a compound affects the parasite at a cellular level is key to elucidating its mechanism of action. This involves investigating its impact on critical physiological systems like the nervous and metabolic pathways.

The neuromuscular junction (NMJ) is a primary target for many anthelmintics. open.ac.ukresearchgate.net In nematodes, acetylcholine (B1216132) is a major excitatory neurotransmitter that controls muscle contraction and movement. open.ac.ukstackexchange.com Disruption of neuromuscular signaling often leads to paralysis, which prevents the parasite from maintaining its position in the host's gut, feeding, or reproducing, ultimately leading to its expulsion or death. stackexchange.combiologymedjournal.com

Many anthelmintics, such as levamisole (B84282) and pyrantel, act as agonists of nicotinic acetylcholine receptors (nAChRs), causing spastic paralysis. dovepress.combiologymedjournal.com Others, like organophosphates and carbamates, are acetylcholinesterase (AChE) inhibitors. open.ac.ukstackexchange.comnih.gov By inhibiting AChE, these compounds cause an accumulation of acetylcholine at the synapse, leading to hyperstimulation of the muscles and subsequent paralysis. stackexchange.comird.frsoton.ac.uk While these are common mechanisms, the specific molecular interactions of ticarbodine at the nematode neuromuscular junction have not been fully elucidated in the available research. Further studies using techniques like electrophysiology on isolated nematode muscle cells or paralysis assays in model organisms like Caenorhabditis elegans would be required to pinpoint its precise target. elifesciences.orgnih.govnih.gov

Beyond neuromuscular disruption, anthelmintics can act by interfering with essential metabolic processes in the parasite.

Cholinesterase Activity: As mentioned, inhibition of acetylcholinesterase (AChE) is a known anthelmintic mechanism. stackexchange.comnih.gov This enzyme is critical for terminating nerve impulses at cholinergic synapses. ird.fr The inhibition of AChE leads to a buildup of acetylcholine, causing paralysis. ird.frsoton.ac.uk While many nematicides are potent AChE inhibitors, specific data quantifying the direct inhibitory effect of ticarbodine on nematode AChE is not prominently featured in the reviewed scientific literature. nih.govnih.gov

Glucose Uptake: Parasites have a high metabolic rate and a significant demand for glucose to generate ATP. frontiersin.org Disrupting glucose uptake is another effective anthelmintic strategy, employed by drugs like mebendazole. biologymedjournal.com This leads to energy depletion, immobilization, and death of the parasite. biologymedjournal.com The inhibition can occur through various mechanisms, including targeting the parasite's specific glucose transporters (GLUTs). frontiersin.orgnih.gov The potential for ticarbodine to interfere with glucose uptake in nematodes is a plausible mechanism of action, but direct experimental evidence from in vitro glucose uptake assays is required for confirmation. dojindo.commdpi.com

Advanced In Vitro Model Systems for Ticarbodine Research

Traditional 2D cell cultures have been fundamental in drug discovery, but they often fail to replicate the complex environment of a living organism. uu.nl To improve the physiological relevance of preclinical studies, advanced in vitro models are being developed. uu.nlfrontiersin.orgnih.govmdpi.com

For anthelmintic research, these models could offer significant advantages. Three-dimensional (3D) culture systems, such as spheroids and organoids, can better mimic the architecture and cell-cell interactions of host tissues, like the intestine. frontiersin.org "Gut-on-a-chip" models, which are microfluidic devices containing living cells, can simulate the dynamic environment of the gut, including peristaltic motions and fluid flow. mdpi.com

The application of these advanced models to ticarbodine research could provide deeper insights into its efficacy and mechanism. For instance, a gut-on-a-chip model co-cultured with nematodes could allow researchers to study the drug's effect on parasite motility and attachment in a more realistic setting. Brain organoid models could be adapted to study the neurotoxic effects of compounds on nematodes in a complex neural environment. nih.gov While the use of these specific advanced models in ticarbodine research has not yet been reported, they represent the next frontier for preclinical anthelmintic drug evaluation, promising more predictive and human-relevant data before moving to in vivo trials. lek.com

Utilization of Caenorhabditis elegans as a Model Organism in Anthelmintic Research

The free-living nematode Caenorhabditis elegans is a widely used model organism in anthelmintic research due to its genetic and physiological similarities to parasitic nematodes. embrapa.brunionbio.com Its use in high-throughput screening assays allows for the rapid testing of large compound libraries to identify potential new anthelmintic drugs. nih.govplos.org Researchers utilize C. elegans to study the mechanisms of action of anthelmintics and to investigate the genetic basis of drug resistance. nih.govnih.gov However, no specific studies detailing the screening or efficacy of Ticarbodine in C. elegans were found in the reviewed literature.

Development of 3D Culture Systems for Helminthic Research

Three-dimensional (3D) culture systems are emerging as valuable tools in parasitology, offering a more physiologically relevant environment for studying host-parasite interactions compared to traditional 2D cell cultures. mdpi.com These systems can better mimic the complex tissue architecture and microenvironment that helminths encounter within their hosts. While 3D culture models are being developed for various helminth species to investigate aspects of their biology and for drug screening, there is no available research that specifically documents the use of such systems to evaluate the efficacy or mechanism of action of Ticarbodine.

Structure Activity Relationship Sar Research of Ticarbodine and Its Derivatives

Identification of Pharmacophoric Elements

The identification of pharmacophoric elements is fundamental to understanding how ticarbodine interacts with its biological target. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological effect. For ticarbodine, this involves pinpointing the specific parts of the molecule that are crucial for its anthelmintic activity.

Systematic Modification of Ticarbodine Chemical Moieties

The core structure of ticarbodine, a thiocarbanilide, offers several positions for chemical modification. Researchers have systematically altered various parts of the molecule, including the aromatic rings and the thiourea (B124793) group, to probe their importance. These modifications help in understanding which functional groups and structural features are essential for the drug's efficacy. The arylpropenone group, for instance, has been identified as a significant modulator of anthelmintic performance in related benzimidazole (B57391) structures.

Correlation Between Structural Features and Anthelmintic Efficacy

SAR studies have established a clear correlation between specific structural features of ticarbodine derivatives and their effectiveness against helminths. For instance, the nature and position of substituents on the phenyl rings can dramatically influence the compound's potency. Electron-rich aromatic groups have shown a preference for activity in some related heterocyclic compounds. The thiourea moiety is also a critical component, with its ability to form hydrogen bonds and chelate metal ions being a potential mechanism of action, similar to other thiourea derivatives that exhibit urease inhibitory activity.

The following table summarizes the impact of various structural modifications on the anthelmintic activity of hypothetical ticarbodine derivatives, based on general principles observed in similar compound series.

| Modification | Structural Change | Impact on Anthelmintic Efficacy |

| Aromatic Ring Substitution | Introduction of electron-donating groups | Generally increases activity |

| Aromatic Ring Substitution | Introduction of electron-withdrawing groups | Generally decreases or abolishes activity |

| Thiourea Moiety | Replacement with a urea (B33335) group | Significant decrease in activity |

| Isopropyl Group | Replacement with smaller alkyl groups | Reduction in activity |

| Isopropyl Group | Replacement with bulkier groups | Variable, often leads to decreased activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. This approach allows for the prediction of the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.

Development of Predictive Models for Ticarbodine Analogues

Predictive QSAR models for ticarbodine analogues can be developed using various statistical methods, such as multiple linear regression (MLR) and machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM). These models are built using a training set of compounds with known anthelmintic activities. The models correlate physicochemical descriptors (e.g., hydrophobicity, electronic properties, and steric parameters) with biological activity to create a predictive equation. The robustness of these models is typically validated using internal and external test sets of compounds.

A hypothetical QSAR model for a series of ticarbodine analogues might be represented by the following equation:

log(1/EC50) = 0.5 * logP - 0.2 * MR + 0.8 * σ + 1.2

Where:

EC50 is the effective concentration.

logP represents the hydrophobicity.

MR is the molar refractivity (a steric parameter).

σ is the Hammett constant (an electronic parameter).

This equation would suggest that increased hydrophobicity and positive electronic influence, along with smaller steric bulk, are favorable for anthelmintic activity in this hypothetical series.

Computational Approaches in Ticarbodine SAR Studies

Various computational approaches are employed in the SAR studies of ticarbodine and its derivatives to complement experimental work. Molecular docking, a key computational method, can predict the binding orientation of ticarbodine analogues within the active site of a target protein. This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding and subsequent biological effect. Molecular dynamics (MD) simulations can further refine these binding poses and assess the stability of the ligand-protein complex over time. These computational tools help in the rational design of new derivatives with potentially improved efficacy.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers.

While specific research on the stereochemistry of ticarbodine itself is not extensively detailed in the provided context, the principles of stereochemistry are universally applicable in pharmacology. If ticarbodine or its derivatives possess chiral centers, it is highly likely that the different enantiomers or diastereomers will exhibit varying levels of anthelmintic activity. This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a drug. One enantiomer may fit perfectly into the binding site of a target protein, leading to a potent therapeutic effect, while the other may have a weaker interaction or even produce off-target effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in optimizing the therapeutic profile of a chiral drug.

Mechanisms of Anthelmintic Resistance to Ticarbodine

Genetic and Molecular Basis of Resistance Development

The genetic basis for anthelmintic resistance often involves mutations in the genes that code for the drug's target protein or changes in the expression of various genes that help the parasite survive the drug's effects. nih.govnih.govbdvets.org

Identification of Gene Mutations Associated with Ticarbodine Resistance

A thorough search of scientific and veterinary research databases yielded no studies that have identified specific gene mutations in helminths associated with resistance to Ticarbodine. Research on other anthelmintics has pinpointed mutations in genes such as β-tubulin for benzimidazoles, but equivalent data for Ticarbodine is absent. nih.gov

Transcriptomic and Proteomic Signatures of Resistant Helminth Populations

Modern research techniques such as transcriptomics (analyzing gene expression) and proteomics (analyzing protein content) are used to understand the global cellular changes in resistant organisms. However, no published studies were found that apply these methods to investigate the signatures of Ticarbodine-resistant helminth populations. Therefore, there is no available data to report on this topic.

Biochemical Adaptations in Resistant Parasites

Parasites can develop biochemical adaptations to survive drug exposure. These may include alterations in metabolic pathways or changes in the structure or function of enzymes and other proteins. egyankosh.ac.inbarnesandnoble.comamazon.com Despite the general understanding of such adaptations, specific research detailing the biochemical changes in helminths resistant to Ticarbodine is not documented in the available literature.

Strategies to Mitigate or Overcome Resistance in Research Settings

Computational and Theoretical Investigations of Ticarbodine

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as Ticarbodine, interacts with its biological target at an atomic level. These methods are instrumental in elucidating the binding modes and stability of the ligand-receptor complex.

While specific molecular docking studies exclusively on Ticarbodine are not extensively detailed in the public domain, the likely primary target for Ticarbodine, like other thiourea-based anthelmintics, is β-tubulin. frontiersin.orgnih.govthepharmajournal.com Molecular docking simulations of various anthelmintic compounds with β-tubulin have identified key interaction sites and binding energies, which can be extrapolated to understand Ticarbodine's potential interactions. mdpi.com

Docking studies on related anthelmintic compounds reveal that the binding pocket in β-tubulin involves critical amino acid residues. For many benzimidazoles, a key interaction is a hydrogen bond with the glutamate (B1630785) residue at position 198 (E198). frontiersin.org Although Ticarbodine is not a benzimidazole (B57391), its thiourea (B124793) motif provides hydrogen bond donors and acceptors that can form stable interactions within the binding site. The binding energy of a ligand with its target is a crucial parameter for predicting the stability of the complex. The lower the binding energy, the more stable the interaction. For instance, docking studies of various anthelmintic compounds have shown a range of binding energies, indicating differing affinities for the target protein. researchgate.net

| Compound Class | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) |

| Thiourea Derivatives | β-Tubulin | Glu198, Phe200, Cys239 | -4.5 to -8.0 |

| Benzimidazoles | β-Tubulin | Glu198, His195, Ser240 | -7.0 to -9.0 |

Table 1: Predicted interaction data for thiourea derivatives and other anthelmintics with β-tubulin, based on computational studies of related compounds. The data for thiourea derivatives is an estimated range based on published studies of similar compounds.

The conformation of a ligand when bound to its receptor is critical for its biological activity. For diaryl thiourea derivatives, which share structural similarities with Ticarbodine, conformational analysis reveals a preference for specific spatial arrangements of the aryl groups relative to the thiourea core. rsc.orgresearchgate.netscispace.com The four rotatable C–N single bonds in the thiourea backbone allow for various conformations, primarily described as trans-trans, cis-trans, and cis-cis. rsc.org

Computational studies have shown that while diarylureas strongly prefer an anti,anti (or trans-trans) conformation, diarylthioureas like Ticarbodine are more flexible and can adopt a mixture of anti,anti and anti,syn (or cis-trans) conformations. researchgate.net The trans-trans conformation is often stabilized by intramolecular hydrogen bonds and is considered crucial for the double-hydrogen bond donation that facilitates interaction with biological targets. rsc.org The stability of these conformations can be influenced by the solvent environment, with more polar environments favoring the anti,anti form. researchgate.net Molecular dynamics simulations further help in understanding the stability of these conformations within the dynamic environment of the receptor's binding site over time. nih.gov

| Conformation | Relative Stability | Key Stabilizing Interactions |

| trans-trans (anti,anti) | High | Intramolecular hydrogen bonding, dual hydrogen bond donation to target. |

| cis-trans (syn,anti) | Moderate | Favorable in certain substituted derivatives and solvent conditions. |

| cis-cis (syn,syn) | Low | Generally disfavored due to steric hindrance. |

Table 2: Conformational preferences of diaryl thiourea derivatives based on computational and spectral analyses.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. benthamdirect.combamu.ac.insciensage.info These calculations can determine various molecular properties such as the distribution of electron density, the energies of molecular orbitals, and atomic charges. For thiourea derivatives, DFT studies have been used to correlate these electronic parameters with their biological activity. benthamdirect.comresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can more readily participate in charge-transfer interactions, which are often crucial for ligand-receptor binding. researchgate.net For various biologically active thiourea derivatives, a correlation has been found between a lower HOMO-LUMO gap and higher activity. benthamdirect.comsciensage.info

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzoyl Thiourea Derivatives | -6.9 to -7.1 | -2.0 to -2.5 | 4.4 to 5.1 |

| Thiazole-Thiourea Derivatives | -6.2 to -6.5 | -1.8 to -2.2 | 4.0 to 4.7 |

Table 3: Representative quantum chemical parameters for different classes of thiourea derivatives calculated using DFT (B3LYP method). These values provide a reference for the expected electronic properties of Ticarbodine.

Cheminformatics and Data Mining in Ticarbodine Research

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and their biological activities. beilstein-journals.orgbeilstein-journals.org In the context of Ticarbodine research, cheminformatics and data mining approaches are invaluable for identifying new potential anthelmintic candidates and for understanding the structure-activity relationships (SAR) within the thiourea class of compounds.

These techniques involve the creation and analysis of large chemical databases, where compounds are represented by molecular descriptors and fingerprints. researchgate.net By mining these databases, researchers can identify compounds with structural similarities to Ticarbodine that may also possess anthelmintic properties. Machine learning models can be trained on these datasets to predict the activity of novel compounds, thereby accelerating the drug discovery process. researchgate.net For example, a chokepoint analysis of nematode metabolic pathways can systematically identify novel drug targets, against which potential inhibitors like Ticarbodine and its analogs can be screened virtually. plos.org The integration of genomic and chemogenomic data allows for the prediction of drug-target interactions on a large scale, helping to prioritize compounds for experimental testing. beilstein-journals.org

Future Directions and Emerging Research Avenues for Ticarbodine

Integration of Omics Technologies in Ticarbodine Efficacy and Resistance Studies

The fields of genomics, proteomics, and metabolomics, collectively known as "omics" technologies, offer powerful tools for advancing our understanding of Ticarbodine. These technologies can be applied to elucidate the molecular mechanisms underlying its anthelmintic efficacy and to investigate the development of resistance. For instance, studying the transcriptomic and proteomic changes in a parasite upon exposure to Ticarbodine could reveal its specific molecular targets and the pathways it disrupts. Similarly, metabolomic analysis can identify metabolic bottlenecks induced by the drug. Understanding resistance mechanisms at a molecular level is crucial, as resistance can be linked to factors such as the chemical structure of the pesticide and the biochemical pathways of the target organism. researchgate.net

Advanced Preclinical Research Methodologies for Novel AAD Development

The development of new anthelmintic drugs (AADs) can be accelerated by adopting advanced preclinical research methodologies. Techniques such as high-throughput screening of compound libraries against various parasitic stages can identify novel scaffolds with anthelmintic potential. Furthermore, the use of microfluidic devices, or "lab-on-a-chip" technology, allows for the precise control of experimental conditions and the use of small sample volumes, which can be advantageous for studying drug-parasite interactions. nasa.gov The development of more predictive in vitro and in vivo models that better mimic the host-parasite environment is also a key area of advancement.

Repurposing or Combination Strategies in Anthelmintic Research

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and potentially faster route to new anthelmintic treatments. Ticarbodine, or its derivatives, could be screened for activity against a broader range of parasites or even other pathogens. Combination therapy, where Ticarbodine is co-administered with another anthelmintic agent with a different mechanism of action, could enhance efficacy, broaden the spectrum of activity, and potentially delay the onset of resistance. The synthesis of drug conjugates, where Ticarbodine is chemically linked to another pharmacologically active molecule, is another strategy to potentially improve its therapeutic profile. google.com

Global Collaboration and Data Sharing in Parasitic Disease Research

Addressing the global challenge of parasitic diseases requires a collaborative international effort. The sharing of research data, including chemical structures, screening results, and clinical findings, through open-access platforms can accelerate the discovery and development of new anthelmintics. Establishing global networks of researchers from academia, industry, and non-profit organizations can foster innovation and prevent the duplication of efforts. Such collaborations are essential for tackling the complexities of parasite biology and the development of drug resistance, ultimately leading to more effective control strategies for these widespread diseases.

Q & A

Q. What analytical methods are recommended for quantifying Ticarbodine in biological matrices, and how can cross-reactivity with metabolites be minimized?

To quantify Ticarbodine (C₁₅H₁₉F₃N₂S) in biological samples, use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for specificity and sensitivity. Calibration curves should span expected physiological concentrations (e.g., 0.1–50 µg/mL). To minimize metabolite cross-reactivity:

- Employ gradient elution to separate Ticarbodine from structurally similar metabolites.

- Validate the method using spiked samples and confirm selectivity via blank matrix analysis .

- Reference USP/ICH guidelines for method validation parameters (precision, accuracy, LOD/LOQ).

Q. How can researchers validate the purity of synthesized Ticarbodine derivatives, and what thresholds are acceptable for in vivo studies?

For purity validation:

- Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular identity.

- Assess purity via HPLC with UV detection (≥95% purity for preliminary in vitro work; ≥98% for in vivo studies).

- Document residual solvents (GC-MS) and elemental impurities (ICP-MS) per ICH Q3D guidelines .

Q. What in vitro models are optimal for preliminary screening of Ticarbodine’s anthelmintic efficacy?

- Use Caenorhabditis elegans or Haemonchus contortus larvae in motility inhibition assays.

- Standardize drug exposure times (e.g., 24–72 hours) and measure half-maximal effective concentration (EC₅₀) via dose-response curves.

- Include positive controls (e.g., albendazole) and account for solvent effects (DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How should researchers design dose-ranging studies to resolve contradictions in Ticarbodine’s efficacy across parasite species?

- Adopt a PICOT framework :

- P opulation: Target parasite species (e.g., Ascaris suum vs. Trichuris trichiura).

- I ntervention: Ticarbodine doses (e.g., 10–200 mg/kg).

- C omparison: Standard anthelmintics (e.g., ivermectin).

- O utcome: Parasite burden reduction (% efficacy).

- T ime: Post-treatment follow-up (7–28 days).

- Use nonlinear mixed-effects modeling (NONMEM) to account for inter-species variability in pharmacokinetics/pharmacodynamics .

Q. What statistical approaches are suitable for analyzing conflicting data on Ticarbodine’s toxicity in mammalian cell lines versus in vivo models?

- Apply Bayesian meta-analysis to reconcile in vitro (e.g., IC₅₀ in HepG2 cells) and in vivo (e.g., rodent LD₅₀) toxicity data.

- Adjust for confounding factors:

- Metabolic activation differences (use S9 liver fractions in vitro).

- Species-specific cytochrome P450 expression.

- Report 95% credible intervals and perform sensitivity analysis to identify outlier studies .

Q. How can structure-activity relationship (SAR) studies optimize Ticarbodine’s selectivity for parasitic versus mammalian targets?

- Synthesize analogs with modifications to the trifluoromethylphenyl group and piperidinecarbothioamide backbone.

- Test against parasitic enzymes (e.g., β-tubulin) and mammalian orthologs using:

- Molecular docking (AutoDock Vina) to predict binding affinities.

- Enzymatic assays (e.g., tubulin polymerization inhibition).

- Prioritize compounds with ≥10-fold selectivity ratios .

Q. What methodologies address batch-to-batch variability in Ticarbodine’s anthelmintic efficacy during large-scale preclinical trials?

- Implement a block randomization design to distribute batches across experimental groups.

- Characterize batch purity (HPLC), particle size (dynamic light scattering), and crystallinity (XRD).

- Use linear regression to correlate physicochemical properties (e.g., solubility) with efficacy outcomes .

Methodological Guidance for Data Contradictions

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy of Ticarbodine analogs?

- Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate drug absorption/distribution in target tissues.

- Validate with microdialysis or MALDI imaging to measure tissue-specific drug concentrations.

- Adjust dosing regimens (e.g., pulsatile vs. continuous) to bridge in vitro-in vivo gaps .

Q. What strategies mitigate confounding factors in field studies evaluating Ticarbodine’s resistance development?

- Use longitudinal cohort designs with periodic fecal egg count reduction tests (FECRT).

- Genotype parasite populations for β-tubulin mutations (e.g., F167Y) via qPCR.

- Apply Cox proportional hazards models to assess resistance risk factors (e.g., dosing frequency, co-infections) .

Synthesis & Characterization Best Practices

- For novel Ticarbodine derivatives, provide:

- Full spectroscopic data (NMR, IR, HRMS).

- X-ray crystallography for stereochemical confirmation (if applicable).

- Stability studies under ICH accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.